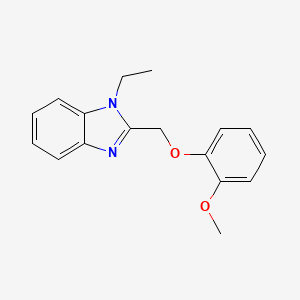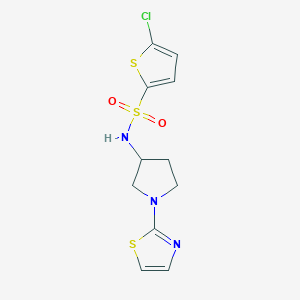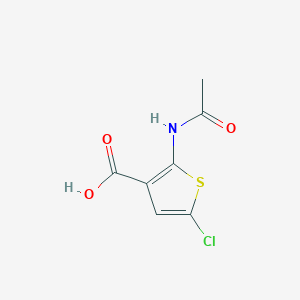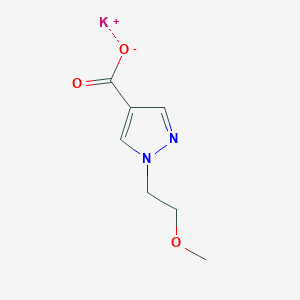
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 2095409-72-4 . It has a molecular weight of 208.26 . This compound is used in scientific research and its unique properties make it valuable for diverse applications, such as drug synthesis, catalyst development, and material science advancements.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3.K/c1-12-3-2-9-5-6 (4-8-9)7 (10)11;/h4-5H,2-3H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Cycloaddition Reactions and Synthesis of Pyrazole Derivatives
Research demonstrates the use of potassium methoxide in cycloaddition reactions to create stable α-diazoolefins and pyrazole derivatives with high yield, highlighting its role in the synthesis of novel organic compounds (Bott, 1985).
Ultrasound-Promoted Synthesis
A study revealed the efficient synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives under ultrasonic conditions using ethanol and potassium hydroxide. This method is faster and yields products of excellent purity without the need for purification, showcasing the application of potassium-based compounds in green chemistry (Kuhn et al., 2015).
Complex Formation with Metal Ions
The interaction of substituted pyrazoles with metal ions like platinum(II) and palladium(II) in the presence of potassium compounds has been studied, leading to the formation of complexes with confirmed structures through various analytical techniques. This research highlights the potential for developing new catalytic materials and organometallic complexes (Budzisz et al., 2004).
Nano Catalysis
Potassium fluoride on clinoptilolite nanoparticles has been investigated for its catalytic efficiency in condensation reactions to synthesize benzoxanthene and chromene derivatives. This study underscores the utility of potassium in catalysis, emphasizing sustainable and green chemical processes (Balou et al., 2019).
Organostannoxane Macrocycle Networks
The reaction of pyrazole-3,5-dicarboxylic acid with dibenzyltin dichloride in the presence of potassium hydroxide leads to novel organostannoxane macrocycle networks, indicating the role of potassium compounds in the synthesis of complex organometallic structures (Chandrasekhar et al., 2007).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYYKKBIGBYOT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

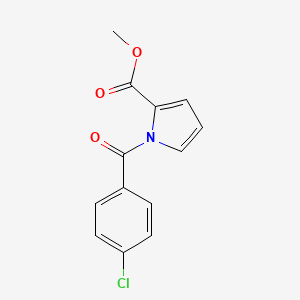
![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)
![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2696529.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)
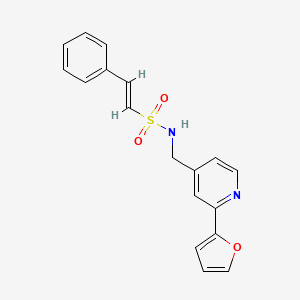
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-chlorobenzenecarboxylate](/img/structure/B2696537.png)

